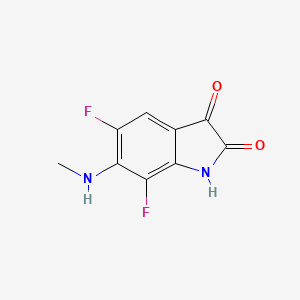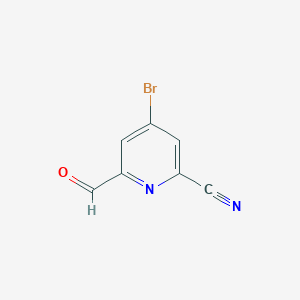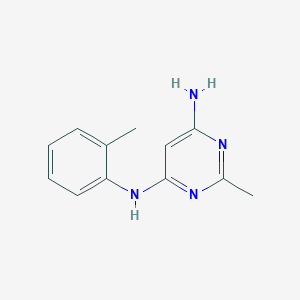
2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylpyrimidine-4,6-diamine with o-tolylamine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine involves its interaction with molecular targets within the cell. It is known to inhibit specific enzymes, thereby disrupting cellular processes. The compound’s structure allows it to bind effectively to these targets, leading to the inhibition of pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2-Methyl-N4-(o-tolyl)pyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
2-Methylpyrimidine-4,6-diamine: Lacks the o-tolyl group, which may result in different biological activities.
N4-Phenylpyrimidine-2,4-diamine: Contains a phenyl group instead of the o-tolyl group, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C12H14N4 |
|---|---|
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
2-methyl-4-N-(2-methylphenyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H14N4/c1-8-5-3-4-6-10(8)16-12-7-11(13)14-9(2)15-12/h3-7H,1-2H3,(H3,13,14,15,16) |
Clave InChI |
XVHJIHHTXUORSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=NC(=NC(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



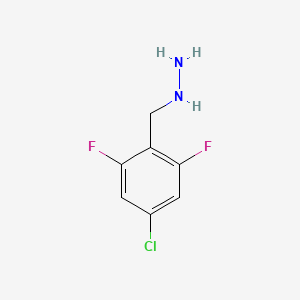
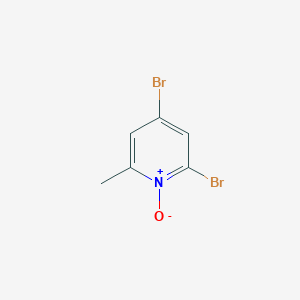

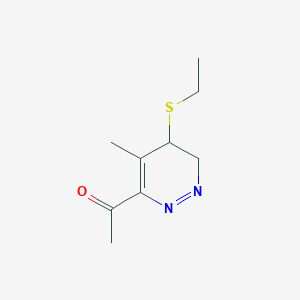


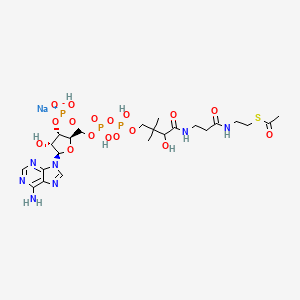

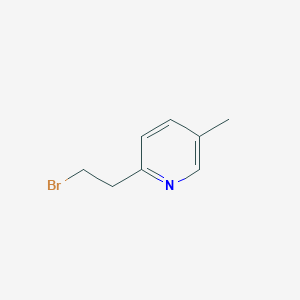
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
